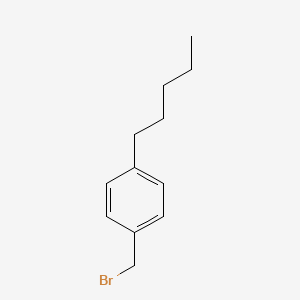
1-(Bromomethyl)-4-n-pentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-n-pentylbenzene is an organic compound with the molecular formula C12H17Br It consists of a benzene ring substituted with a bromomethyl group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-n-pentylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-n-pentylbenzyl alcohol using hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically proceeds under reflux conditions, ensuring the complete conversion of the alcohol to the bromomethyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of hydrobromic acid and a suitable solvent, such as dichloromethane, can facilitate the bromination process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-n-pentylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products Formed:
Nucleophilic Substitution: Products include amines, ethers, and thioethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is the methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-4-n-pentylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-n-pentylbenzene involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties .
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the pentyl chain.
4-Bromomethylbiphenyl: Contains an additional phenyl ring, making it more complex.
1-Bromo-4-n-pentylbenzene: Similar but with a bromine atom directly attached to the benzene ring instead of a bromomethyl group.
Uniqueness: 1-(Bromomethyl)-4-n-pentylbenzene is unique due to the presence of both a bromomethyl group and a pentyl chain, providing a combination of reactivity and hydrophobicity that can be exploited in various chemical reactions and applications .
Properties
CAS No. |
6853-58-3 |
|---|---|
Molecular Formula |
C12H17Br |
Molecular Weight |
241.17 g/mol |
IUPAC Name |
1-(bromomethyl)-4-pentylbenzene |
InChI |
InChI=1S/C12H17Br/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5,10H2,1H3 |
InChI Key |
KQYYGIARMUPJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



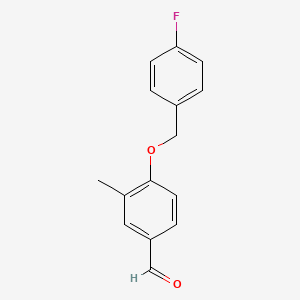
![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
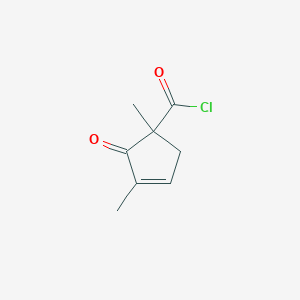
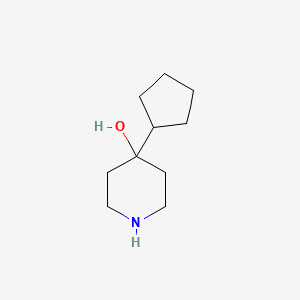
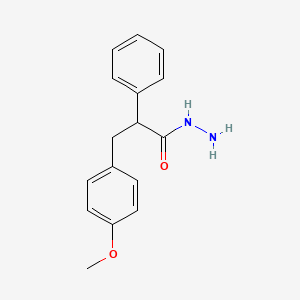
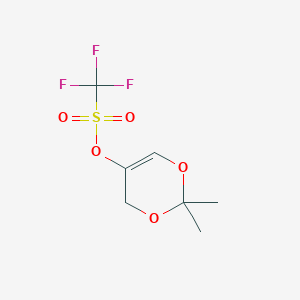
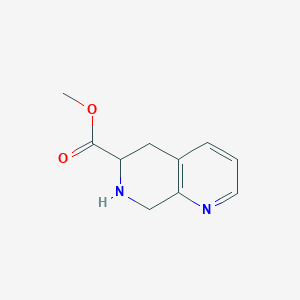
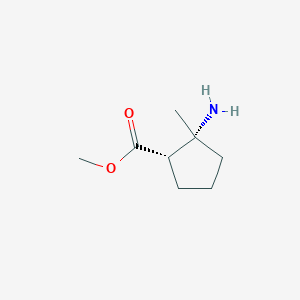

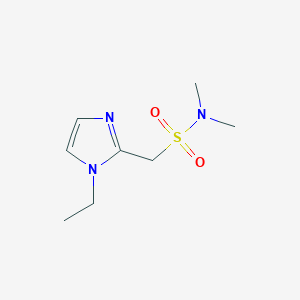
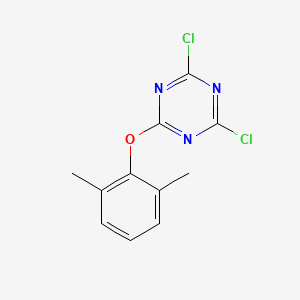
![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
